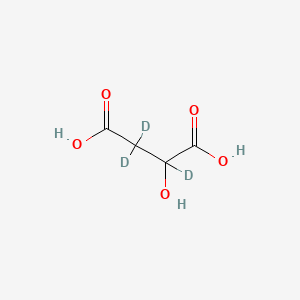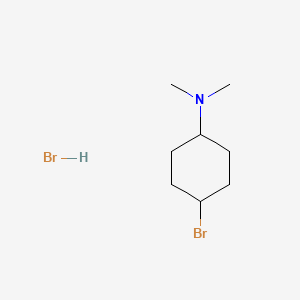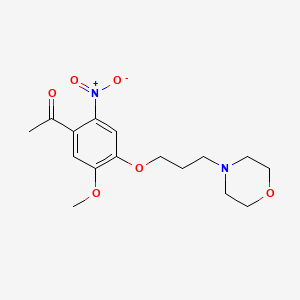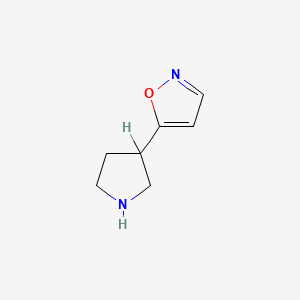
苹果酸-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trideuterio-3-hydroxybutanedioic acid is a chemical compound with the molecular formula C4H6O5 and a molecular weight of 137.105. It is also known by its CAS Registry Number: 104596-63-6 .
Molecular Structure Analysis
The molecular structure of 2,2,3-Trideuterio-3-hydroxybutanedioic acid is represented by the formula C4H3D3O5 . Detailed information about its structure, including NMR spectroscopy and computational chemical data, can be found in specialized databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3-Trideuterio-3-hydroxybutanedioic acid include its boiling point, melting point, flash point, and density . More detailed information, including its NMR spectrum and other computational chemical data, can be found in specialized databases .科学研究应用
微生物生产
苹果酸是在自然界中合成的,微生物为其生产提供了一种环保且经济高效的替代方法 . 微生物生产的另一个优势是能够合成纯L型苹果酸 . 苹果酸可以通过氧化/还原TCA和乙醛酸途径通过微生物发酵产生 .
生物技术应用
生物技术生产的L-苹果酸因其广泛的应用而成为一种备受追捧的平台化学品 . 人们也在探索利用工业副产物和低价值可再生底物,如粗甘油和木质纤维素生物质,来开发具有竞争力的生物基生产工艺 .
可再生资源生产
通过微生物发酵生产对映体纯L-苹果酸是其相对于化学合成的最大优势 . 目前的研究正在解决关于生产宿主工程、底物选择和下游加工的最先进技术和开放性挑战 .
食品工业应用
苹果酸在食品工业中被广泛用作增味剂和酸化剂 . 它被认为是美国能源部 确定的12种“基础”化学品之一,用于生产可生物降解的聚合物。
制药工业应用
作用机制
Target of Action
Malic acid-d3, also known as d3-malic, DL-Malic acid-2,3,3-d3, or 2,2,3-Trideuterio-3-hydroxybutanedioic acid, primarily targets enzymes involved in the tricarboxylic acid (TCA) cycle, such as NAD-dependent malic enzyme and citrate synthase . These enzymes play crucial roles in energy production and metabolism within cells .
Mode of Action
Malic acid-d3 interacts with its targets by providing a source of nutrients for yeast, allowing them to thrive and convert sugars into alcohol effectively . It also helps regulate pH levels in the fermenting wine, promoting the growth of beneficial yeast and inhibiting the growth of spoilage microorganisms .
Biochemical Pathways
Malic acid-d3 is involved in several biochemical pathways. It plays a significant role in the TCA cycle, a series of chemical reactions that generate energy in the mitochondria . It is also synthesized by the carboxylation of phosphoenolpyruvate in the guard cells of plant leaves . Moreover, it is involved in the fermentation process, where it provides nutrients for yeast and helps regulate pH levels .
Pharmacokinetics
It is known that malic acid, in general, is a naturally occurring compound found in many fruits and vegetables, and is produced by the human body . It plays a key role in the Krebs cycle, which is the primary way our bodies generate energy .
Result of Action
The action of Malic acid-d3 results in various molecular and cellular effects. It is an alpha hydroxy acid, which is said to be a natural exfoliator . It may be used to smooth wrinkles and fine lines, improve skin texture, cleanse pores, and improve overall skin . In the body, it plays an important role in energy production, which is why some people take it as a supplement for health concerns like chronic fatigue and fibromyalgia .
Action Environment
Environmental factors can influence the action of Malic acid-d3. For instance, in winemaking, grape acidity is a function of various exogenous factors, one of the most important being berry temperature, which can directly influence both sugar/organic acid and malic/tartaric acid ratios in grape juice . This can affect the overall flavor and balance of the wine .
安全和危害
The safety data sheet (SDS) for 2,2,3-Trideuterio-3-hydroxybutanedioic acid includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It’s important to note that this compound should only be used for research and development under the supervision of a technically qualified individual .
生化分析
Biochemical Properties
Malic acid-d3 participates in various biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, an essential metabolic pathway for cellular respiration . Malic enzymes catalyze the reversible oxidative decarboxylation of L-malate using NAD(P)+ as a cofactor . The NADP-dependent malic enzyme (MaeB) from Escherichia coli MG1655 has been studied extensively .
Cellular Effects
Malic acid-d3 influences various types of cells and cellular processes. In the N2-fixing alfalfa symbiont Sinorhizobium meliloti, the loss of malic enzymes leads to metabolic imbalance and altered levels of trehalose and putrescine . This suggests that malic acid-d3 can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Malic acid-d3 exerts its effects at the molecular level through several mechanisms. It participates in the oxidative decarboxylation of L-malate to pyruvate . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Malic acid-d3 change over time in laboratory settings. For instance, in the fermentation process of Aspergillus niger, the addition of polypeptides improves the productivity of malic acid, shortening the fermentation time .
Dosage Effects in Animal Models
The effects of Malic acid-d3 vary with different dosages in animal models. In a study on feedlot bull calves, malic acid supplementation showed a positive influence on the animals’ productive performance .
Metabolic Pathways
Malic acid-d3 is involved in several metabolic pathways. It plays a crucial part in the citric acid cycle, an important metabolic pathway for cellular respiration . It also participates in the glyoxylate pathway and direct one-step conversion of pyruvate into malic acid .
Transport and Distribution
Malic acid-d3 is transported and distributed within cells and tissues through various mechanisms. The transport mechanisms of carboxylic acids can be divided into two main groups: energy-independent (passive) or energy-dependent (active) .
Subcellular Localization
Studies on malate dehydrogenase, an enzyme involved in the metabolism of malic acid, suggest that it encodes a cytosolic protein .
属性
IUPAC Name |
2,2,3-trideuterio-3-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1D2,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-FUDHJZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104596-63-6 |
Source


|
| Record name | 104596-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)





![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)
![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)


